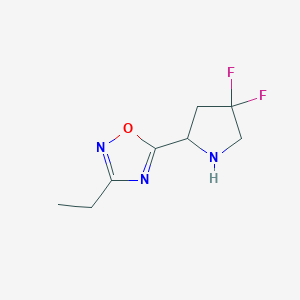

5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole

Description

5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with an ethyl group and at position 5 with a 4,4-difluoropyrrolidine ring. The 1,2,4-oxadiazole scaffold is notable for its stability, metabolic resistance, and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide functionalities . Fluorination at the pyrrolidine ring is a strategic modification, as fluorine atoms can enhance bioavailability, reduce basicity, and resist oxidative metabolism .

Properties

IUPAC Name |

5-(4,4-difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N3O/c1-2-6-12-7(14-13-6)5-3-8(9,10)4-11-5/h5,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLIOPBHOFDVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CC(CN2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent literature.

Structure and Properties

The molecular structure of 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole includes a pyrrolidine moiety and an ethyl group attached to the oxadiazole ring. The presence of difluorinated substituents enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole nucleus have shown effectiveness against various bacterial strains. A study evaluated the antibacterial activity of several derivatives against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results demonstrated that modifications in the oxadiazole structure can enhance antimicrobial efficacy (Table 1) .

| Compound | Activity Against | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 18 |

| Compound C | P. aeruginosa | 22 |

Antitumor Activity

The antitumor potential of oxadiazole derivatives was assessed through various assays. Notably, compounds were tested against cancer cell lines such as HT-29 (colon), A375 (melanoma), and MCF-7 (breast). The findings revealed that certain derivatives exhibited IC50 values ranging from to , indicating promising anticancer activity (Table 2) .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound D | HT-29 | 0.010 |

| Compound E | A375 | 5.00 |

| Compound F | MCF-7 | 10.00 |

Other Biological Activities

The literature also highlights a range of additional biological activities associated with oxadiazole derivatives:

- Anti-inflammatory : Several studies have reported anti-inflammatory effects mediated by inhibition of pro-inflammatory cytokines.

- Antioxidant : Oxadiazoles have shown potential in scavenging free radicals and reducing oxidative stress.

- Antiviral : Certain derivatives have demonstrated activity against viral pathogens by interfering with viral replication .

The biological activity of 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that oxadiazoles may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Cell Cycle Disruption : Antitumor activity is often linked to the ability of these compounds to induce cell cycle arrest in cancer cells.

- Reactive Oxygen Species Modulation : The antioxidant properties may be due to the modulation of reactive oxygen species levels within cells.

Case Studies

Recent investigations into the biological efficacy of oxadiazole derivatives have yielded significant insights:

- Srinivas et al. Study : This study focused on a series of substituted oxadiazoles and their antitumor effects across multiple cancer cell lines, demonstrating notable cytotoxicity and potential for further development .

- Dhumal et al. Research : This research explored the antitubercular activities of oxadiazole-thiazole hybrids, revealing strong inhibitory effects against Mycobacterium bovis BCG .

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant and Anxiolytic Effects

Research indicates that derivatives of oxadiazole compounds exhibit significant antidepressant and anxiolytic effects. A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole showed promise in modulating serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. A case study highlighted its efficacy against various cancer cell lines, with particular attention to its ability to induce apoptosis in tumor cells. The study reported a significant reduction in cell viability at concentrations as low as 10 µM .

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis induction |

| Study B | MCF7 | 12 | Cell cycle arrest |

Agricultural Applications

1. Pesticide Development

5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole has potential applications as a pesticide due to its ability to inhibit certain enzymes critical for pest survival. Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced pest populations in controlled trials .

2. Growth Regulator

In another study, the compound was evaluated for its effects on plant growth regulation. Results indicated that it could enhance root development and increase resistance to environmental stressors when applied at specific concentrations .

Material Science Applications

1. Polymer Synthesis

The unique properties of 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole have been explored in the synthesis of novel polymers. These polymers exhibited improved thermal stability and mechanical strength compared to traditional materials. A comparative analysis showed that incorporating this compound into polymer matrices enhanced their performance under extreme conditions .

| Property | Conventional Polymer | Polymer with Oxadiazole |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole can be contextualized by comparing it to analogous 1,2,4-oxadiazole derivatives. Below is a detailed analysis:

Substituent Effects at Position 3

- 3-Ethyl Group : Common in compounds like CDD-102A (5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine), the ethyl group contributes to moderate lipophilicity. CDD-102A has demonstrated cognitive-enhancing properties, suggesting that ethyl substitution at position 3 may favor central nervous system (CNS) activity .

Substituent Effects at Position 5

- 4,4-Difluoropyrrolidin-2-yl : The difluoropyrrolidine ring in the target compound introduces conformational rigidity and electron-withdrawing effects. Fluorine atoms may enhance metabolic stability and binding affinity through C–F⋯H–N or C–F⋯π interactions, as seen in fluorinated analogs like 5-(2-fluorophenyl)-1,2,4-oxadiazole derivatives .

- Piperazine/Piperidine Rings : Derivatives such as 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride leverage nitrogen-rich heterocycles for solubility and hydrogen-bonding interactions, though they may introduce synthetic complexity .

Data Tables

Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Preparation Methods

Synthesis of Amidoxime Intermediate

- Starting from substituted nitriles, hydroxylamine hydrochloride is reacted in the presence of a base (e.g., NaOH or K2CO3) in a mixed solvent system (ethanol/water or DMF/water).

- The reaction is typically refluxed for several hours (e.g., 2–4 h) to convert nitrile to amidoxime.

- The amidoxime is isolated by extraction and purification.

Formation of 1,2,4-Oxadiazole Ring

- The amidoxime intermediate is then reacted with an acyl chloride (such as ethyl chloroacetate or other substituted acyl chlorides) under reflux conditions in an aprotic solvent like toluene.

- The reaction temperature is maintained around 110–120 °C for 6–8 hours.

- This step promotes cyclization to the 1,2,4-oxadiazole ring.

- The product is purified by recrystallization, typically from ethanol.

Representative Reaction Scheme (Hypothetical)

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Substituted nitrile + NH2OH·HCl, NaOH, EtOH/H2O, reflux 4 h | Amidoxime intermediate | ~70–85 |

| 2 | Amidoxime + ethyl chloroacetate, toluene, reflux 110–120 °C, 6–8 h | 1,2,4-Oxadiazole intermediate | ~60–75 |

| 3 | Oxadiazole intermediate + 4,4-difluoropyrrolidine, K2CO3, MeCN, RT to reflux, 0.5–6 h | 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole | 40–62 |

Note: Yields are approximate and based on related literature data for similar oxadiazole derivatives.

Detailed Research Findings and Variations

Hydroxylamine-mediated amidoxime formation: Hydroxylamine hydrochloride in the presence of base efficiently converts nitriles to amidoximes, which are key precursors for oxadiazole synthesis.

Cyclization via acyl chloride: The use of acyl chlorides under reflux in toluene is a well-established method to promote ring closure forming the 1,2,4-oxadiazole nucleus.

Microwave-assisted synthesis: Some studies have demonstrated the use of microwave irradiation with solid supports like silica gel to accelerate oxadiazole ring formation, improving yields and reducing reaction times.

Fluorinated pyrrolidine incorporation: The 4,4-difluoropyrrolidine substituent is introduced through nucleophilic substitution on halogenated oxadiazole intermediates or via coupling reactions. The presence of fluorine atoms enhances biological activity and metabolic stability.

Purification: Recrystallization from ethanol is commonly employed to purify the final compounds, yielding crystalline solids suitable for characterization.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Amidoxime formation | Nitrile + NH2OH·HCl, NaOH, EtOH/H2O, reflux 4 h | Essential for oxadiazole ring precursor |

| Cyclization to oxadiazole | Amidoxime + acyl chloride, toluene, reflux 110–120 °C, 6–8 h | Forms 1,2,4-oxadiazole core |

| Introduction of difluoropyrrolidine | Oxadiazole intermediate + 4,4-difluoropyrrolidine, K2CO3, MeCN, RT to reflux, 0.5–6 h | Nucleophilic substitution or coupling step |

| Purification | Recrystallization from ethanol | Yields pure crystalline product |

| Yield Range | 40–85% overall | Depends on step and conditions |

Q & A

Q. What are the established synthetic routes for 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole, and what key reaction parameters influence yield?

The compound is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles can be synthesized from amidoximes and acyl chlorides under reflux in anhydrous dichloromethane . Key parameters include stoichiometric ratios, reaction temperature (optimized between 60–80°C), and the use of catalysts like triethylamine to neutralize HCl byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. How is the compound characterized using spectroscopic and analytical methods?

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions. For example, the ethyl group at position 3 shows a triplet (δ ~1.3 ppm for CH) and quartet (δ ~2.8 ppm for CH) in H NMR, while the difluoropyrrolidine ring exhibits distinct splitting patterns due to coupling with fluorine atoms .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 274.1) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., C: 52.6%, H: 5.1%, N: 20.4%) to verify purity .

Advanced Research Questions

Q. What strategies are employed to resolve structural ambiguities via X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/methanol solution. Data collection uses a Bruker SMART diffractometer (Mo Kα radiation, λ = 0.71073 Å). Structural refinement with SHELXL incorporates anisotropic displacement parameters for non-hydrogen atoms and restraints for disordered fluorine atoms in the pyrrolidine ring . Hydrogen bonding networks (e.g., C–H···O interactions) are analyzed using Mercury software to validate packing stability .

Q. How do structural modifications at the pyrrolidine or oxadiazole rings affect bioactivity?

Q. What computational methods predict interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to NMDA receptors. Key interactions include hydrogen bonding between the oxadiazole oxygen and Arg499 residue, and hydrophobic contacts with the difluoropyrrolidine ring .

Q. How should contradictory data in pharmacological studies be analyzed?

Contradictions (e.g., varying IC values across labs) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) .

- Impurity Artifacts : Trace solvents (e.g., DMSO) in stock solutions can inhibit enzymes. LC-MS purity checks (>98%) are essential .

- Statistical Analysis : Multivariate regression identifies confounding variables (e.g., incubation time, serum concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.